molecular formula C13H16BBr2FO3 B8207314 2-(4,6-Dibromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4,6-Dibromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8207314
M. Wt: 409.88 g/mol
InChI Key: KIAFEHZPWHCTES-UHFFFAOYSA-N
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Description

2-(4,6-Dibromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with significant applications in organic synthesis and material science. This compound is characterized by its unique structure, which includes bromine, fluorine, and methoxy functional groups attached to a phenyl ring, along with a dioxaborolane moiety.

Preparation Methods

The synthesis of 2-(4,6-Dibromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dibromo-2-fluoro-3-methoxyphenylboronic acid.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours.

    Catalysts and Reagents: Common catalysts used in the synthesis include palladium-based catalysts, while reagents such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(4,6-Dibromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

Scientific Research Applications

2-(4,6-Dibromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

    Drug Discovery: Researchers use this compound in the design and synthesis of novel drug candidates, particularly in the field of oncology and anti-inflammatory drugs.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4,6-Dibromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a potent inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

2-(4,6-Dibromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with similar compounds such as:

    4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid: This compound shares a similar phenyl ring structure but lacks the dioxaborolane moiety, making it less versatile in certain reactions.

    (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol: This compound has a hydroxyl group instead of the dioxaborolane moiety, which affects its reactivity and applications in organic synthesis.

    (4,6-Dibromo-2-fluoro-3-methoxyphenyl)(phenyl)methanol: This compound includes an additional phenyl group, altering its physical and chemical properties compared to this compound.

Properties

IUPAC Name

2-(4,6-dibromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBr2FO3/c1-12(2)13(3,4)20-14(19-12)9-7(15)6-8(16)11(18-5)10(9)17/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAFEHZPWHCTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2Br)Br)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBr2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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